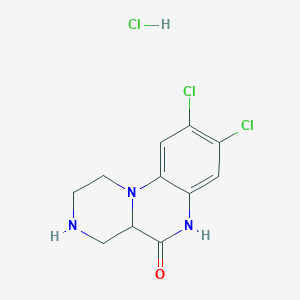

(Rac)-WAY-161503 hydrochloride

説明

a 5-HT2C receptor agonist

特性

IUPAC Name |

8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNWSZJDAKOUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621025, DTXSID201030018 | |

| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276695-22-8, 75704-24-4 | |

| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-WAY-161503 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-WAY-161503 hydrochloride is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3][4] Its agonism at this receptor modulates a variety of downstream signaling pathways, leading to its observed pharmacological effects, including anti-obesity and antidepressant-like activities.[1][5][6] This technical guide provides an in-depth overview of the mechanism of action of (Rac)-WAY-161503, detailing its binding affinity, functional potency, and the intracellular signaling cascades it initiates. The guide includes comprehensive tables of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a thorough understanding for research and drug development professionals.

Core Mechanism of Action: 5-HT2C Receptor Agonism

(Rac)-WAY-161503 acts as a direct agonist at the 5-HT2C receptor. Upon binding, it stabilizes a conformational state of the receptor that promotes the activation of intracellular G proteins. The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins. This interaction initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Beyond the canonical Gq/11 pathway, the 5-HT2C receptor has also been shown to couple to other G proteins, including Gi/o and G12/13, and to stimulate phospholipase A2 (PLA2) and the extracellular signal-regulated kinase (ERK) pathway, albeit with different efficiencies for various agonists.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of (Rac)-WAY-161503 at human serotonin receptor subtypes.

Table 1: Radioligand Binding Affinities (Ki)

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Human 5-HT2C | [¹²⁵I]DOI | 3.3 ± 0.9 | [7] |

| [³H]Mesulergine | 32 ± 6 | [7] | |

| - | 4 | [1][2][3][4] | |

| Human 5-HT2A | [¹²⁵I]DOI | 18 | [7] |

| Human 5-HT2B | [³H]5-HT | 60 | [7] |

Table 2: Functional Potencies (EC50)

| Assay | Receptor Subtype | EC50 (nM) | Reference |

| Inositol Phosphate (B84403) Accumulation | Human 5-HT2C | 8.5 | [7] |

| Human 5-HT2B | 6.9 | [7] | |

| Human 5-HT2A | 802 (partial agonist) | [7] | |

| Calcium Mobilization | Human 5-HT2C | 0.8 | [7] |

| Human 5-HT2B | 1.8 | [7] | |

| Human 5-HT2A | 7 | [7] | |

| Arachidonic Acid Release | Human 5-HT2C | 38 | [7] |

| General Functional Potency | Human 5-HT2C | 12 | [1][2][3][4] |

Signaling Pathways

Activation of the 5-HT2C receptor by (Rac)-WAY-161503 initiates a cascade of intracellular events. The primary pathway involves Gq/11 activation, though other G-protein-mediated and β-arrestin pathways are also engaged.

Figure 1: Primary and secondary signaling pathways activated by 5-HT2C receptor agonists.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize (Rac)-WAY-161503 are provided below. These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of (Rac)-WAY-161503 for the 5-HT2C receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [¹²⁵I]DOI (agonist) or [³H]mesulergine (antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2C ligand (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (typically 10-50 µg protein).

-

Radioligand at a concentration near its Kd.

-

A range of concentrations of (Rac)-WAY-161503.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (Rac)-WAY-161503. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand binding competition assay.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq/11 pathway activation. Modern non-radioactive methods, such as HTRF-based kits (e.g., IP-One), are commonly used.

Materials:

-

Cells: CHO or HEK293 cells expressing the human 5-HT2C receptor.

-

Assay Kit: IP-One HTRF kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).

-

Stimulation Buffer: Typically a buffer containing LiCl to inhibit IP1 degradation.

-

Test Compound: this compound.

-

Lysis Buffer: Provided with the assay kit.

-

HTRF-compatible Plate Reader.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well white plate and grow to confluency.

-

Compound Addition: Remove the culture medium and add stimulation buffer containing various concentrations of (Rac)-WAY-161503.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: Add the lysis buffer to each well.

-

HTRF Reagent Addition: Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the wells.

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Detection: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Convert the ratio to IP1 concentration using a standard curve. Plot the IP1 concentration against the log concentration of (Rac)-WAY-161503 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following 5-HT2C receptor activation.

Materials:

-

Cells: CHO or HEK293 cells expressing the human 5-HT2C receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound.

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Remove the culture medium and add assay buffer containing the calcium indicator dye. Incubate for 45-60 minutes at 37°C in the dark.

-

Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Compound Injection: The instrument automatically injects various concentrations of (Rac)-WAY-161503 into the wells.

-

Signal Detection: Immediately following injection, measure the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of (Rac)-WAY-161503 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2C receptor agonist. Its mechanism of action is centered on the activation of Gq/11-mediated signaling pathways, leading to robust increases in inositol phosphate production and intracellular calcium mobilization. The compound also demonstrates activity at 5-HT2A and 5-HT2B receptors, though with lower affinity and potency. The detailed pharmacological data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of 5-HT2C receptor agonists and for professionals involved in the development of novel therapeutics targeting this system.

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. File:5-HT2C receptor pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

WAY-161503: A Technical Guide to its 5-HT2C Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 5-HT2C receptor binding affinity of the selective agonist, WAY-161503. The document presents quantitative data in structured tables, details the experimental protocols for key assays, and visualizes signaling pathways and experimental workflows.

Core Data Presentation: Binding and Functional Affinity of WAY-161503

The binding affinity and functional potency of WAY-161503 at the human 5-HT2C receptor have been characterized through various in vitro assays. The data presented below is crucial for understanding the compound's interaction with its primary target and its selectivity over related receptors.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These experiments measure the displacement of a radiolabeled ligand by the test compound, WAY-161503. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 1: Radioligand Displacement Binding Data for WAY-161503

| Receptor | Radioligand | Ki (nM) | Cell Line | Reference |

| Human 5-HT2C | [¹²⁵I]DOI (agonist) | 3.3 ± 0.9 | CHO | [1][2] |

| Human 5-HT2C | [³H]Mesulergine (antagonist) | 32 ± 6 | CHO | [1][2] |

| Human 5-HT2A | [¹²⁵I]DOI | 18 | CHO | [1][2] |

| Human 5-HT2B | [³H]5-HT | 60 | CHO | [1][2] |

CHO: Chinese Hamster Ovary cells

These data demonstrate that WAY-161503 exhibits a high affinity for the human 5-HT2C receptor. Notably, the affinity is higher when measured with an agonist radioligand compared to an antagonist radioligand, which can be indicative of the compound's agonist nature. The compound shows approximately 6-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor and 20-fold selectivity over the 5-HT2B receptor in these binding assays.[1][2]

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G-protein coupled receptors like the 5-HT2C receptor, common functional readouts include the measurement of second messengers such as inositol (B14025) phosphates (IP) and intracellular calcium mobilization. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response.

Table 2: Functional Potency of WAY-161503

| Assay | Receptor | EC50 (nM) | Emax (%) | Cell Line | Reference |

| [³H]Inositol Phosphate (B84403) Formation | Human 5-HT2C | 8.5 | Full Agonist | CHO | [1][2] |

| Calcium Mobilization | Human 5-HT2C | 0.8 | Full Agonist | CHO | [1][2] |

| Arachidonic Acid Release | Human 5-HT2C | 38 | 77 | CHO | [1][2] |

| [³H]Inositol Phosphate Formation | Human 5-HT2B | 6.9 | Agonist | CHO | [1][2] |

| Calcium Mobilization | Human 5-HT2B | 1.8 | Agonist | CHO | [1][2] |

| [³H]Inositol Phosphate Formation | Human 5-HT2A | 802 | Partial Agonist | CHO | [1][2] |

| Calcium Mobilization | Human 5-HT2A | 7 | - | CHO | [1][2] |

WAY-161503 acts as a full and potent agonist at the human 5-HT2C receptor, as evidenced by the low nanomolar EC50 values in both inositol phosphate formation and calcium mobilization assays.[1][2] The compound also demonstrates agonist activity at the 5-HT2B receptor.[1][2] At the 5-HT2A receptor, it acts as a weak partial agonist in the inositol phosphate assay but shows higher potency in the calcium mobilization assay.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Radioligand Binding Assay Protocol (Filtration Method)

This protocol describes a typical radioligand displacement assay to determine the Ki of WAY-161503 at the 5-HT2C receptor.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor are cultured under standard conditions.

-

Cells are harvested, and the cell pellet is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

A fixed concentration of the radioligand (e.g., [³H]Mesulergine at a concentration close to its Kd).

-

A range of concentrations of the unlabeled test compound, WAY-161503.

-

The prepared cell membranes (typically 3-20 µg of protein per well).

-

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT2C ligand (e.g., 10 µM mianserin).

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value of WAY-161503.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]Inositol Phosphate (IP) Formation Assay Protocol

This functional assay measures the activation of the Gq/11 signaling pathway by quantifying the accumulation of a downstream second messenger.

1. Cell Culture and Labeling:

-

CHO cells stably expressing the human 5-HT2C receptor are seeded in multi-well plates.

-

The cells are incubated overnight in an inositol-free medium supplemented with [³H]myo-inositol to label the cellular phosphoinositide pools.

2. Agonist Stimulation:

-

The labeling medium is removed, and the cells are washed.

-

The cells are pre-incubated with a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

A range of concentrations of WAY-161503 is added to the wells, and the cells are incubated for a specific period (e.g., 30 minutes) at 37°C to stimulate the receptors.

3. Extraction of Inositol Phosphates:

-

The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.

-

The cell lysates are neutralized.

4. Separation and Quantification:

-

The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography columns.

-

The columns are washed, and the [³H]inositol phosphates are eluted.

-

The amount of radioactivity in the eluate is quantified by scintillation counting.

5. Data Analysis:

-

The data are plotted as the amount of [³H]inositol phosphate accumulation versus the concentration of WAY-161503.

-

The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

References

The Pharmacological Profile of (Rac)-WAY-161503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-WAY-161503 is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that has demonstrated significant preclinical efficacy in models of obesity and depression. This technical guide provides an in-depth overview of the pharmacological properties of (Rac)-WAY-161503, compiling key quantitative data on its receptor binding affinity and functional activity. Detailed experimental protocols for the principal in vitro and in vivo assays used to characterize this compound are provided, alongside visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and preclinical evaluation.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a well-established therapeutic target for a range of neuropsychiatric and metabolic disorders. Activation of the 5-HT2C receptor has been shown to modulate mood, appetite, and reward pathways. (Rac)-WAY-161503 has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and functional selectivity for the 5-HT2C receptor. This document serves as a comprehensive resource on the pharmacological characteristics of (Rac)-WAY-161503.

Receptor Binding Profile

(Rac)-WAY-161503 exhibits high affinity for the human 5-HT2C receptor, with a notable degree of selectivity over the 5-HT2A and 5-HT2B receptor subtypes. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

| Receptor | Radioligand | Ki (nM) | Reference |

| Human 5-HT2C | [125I]DOI (agonist) | 3.3 ± 0.9 | [1][2] |

| Human 5-HT2C | [3H]mesulergine (antagonist) | 32 ± 6 | [1][2] |

| Human 5-HT2A | [125I]DOI | 18 | [1][2] |

| Human 5-HT2B | [3H]5-HT | 60 | [1][2] |

Functional Activity

(Rac)-WAY-161503 acts as a full agonist at the 5-HT2C receptor, potently stimulating downstream signaling cascades. Its functional potency and efficacy have been characterized through various in vitro assays, including inositol (B14025) phosphate (B84403) (IP) formation, calcium mobilization, and arachidonic acid release.

| Assay | Receptor | EC50 (nM) | Emax (%) | Reference |

| [3H]Inositol Phosphate Formation | Human 5-HT2C | 8.5 | Full Agonist | [1][2] |

| Calcium Mobilization | Human 5-HT2C | 0.8 | Full Agonist | [1][2] |

| Arachidonic Acid Release | Human 5-HT2C | 38 | 77 | [1][2] |

| [3H]Inositol Phosphate Formation | Human 5-HT2B | 6.9 | Agonist | [1][2] |

| Calcium Mobilization | Human 5-HT2B | 1.8 | Agonist | [1][2] |

| [3H]Inositol Phosphate Formation | Human 5-HT2A | 802 | Weak Partial Agonist | [1][2] |

| Calcium Mobilization | Human 5-HT2A | 7 | Potent Agonist | [1][2] |

In Vivo Pharmacology

Preclinical studies in various animal models have demonstrated the in vivo efficacy of (Rac)-WAY-161503, particularly its anorectic and locomotor-suppressing effects.

| Animal Model | Effect | ED50 (mg/kg) | Route of Administration | Reference |

| 24h Fasted Normal Sprague-Dawley Rats | Decreased 2-h Food Intake | 1.9 | i.p. | [1][2] |

| Diet-Induced Obese Mice | Decreased 2-h Food Intake | 6.8 | i.p. | [1][2] |

| Obese Zucker Rats | Decreased 2-h Food Intake | 0.73 | i.p. | [1][2] |

| Male C57BL/6J Mice | Decreased Locomotor Activity | 3-30 (dose-dependent) | i.p. | [3] |

| Male Sprague-Dawley Rats | Conditioned Taste Aversion | 3.0 (effective dose) | i.p. | [4] |

Signaling Pathways

Activation of the 5-HT2C receptor by (Rac)-WAY-161503 primarily initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, 5-HT2C receptor activation can stimulate the phospholipase A2 (PLA2) pathway, resulting in the release of arachidonic acid.

Experimental Protocols

Radioligand Binding Assays

These assays determine the affinity of (Rac)-WAY-161503 for serotonin receptors.

Protocol:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand and a range of concentrations of (Rac)-WAY-161503.

-

5-HT2C: [125I]DOI or [3H]mesulergine.

-

5-HT2A: [125I]DOI.

-

5-HT2B: [3H]5-HT.

-

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of WAY-161503 that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Formation Assay

This functional assay measures the ability of (Rac)-WAY-161503 to stimulate the production of inositol phosphates, a downstream product of Gq signaling.

Protocol:

-

Cell Culture and Labeling: CHO cells expressing the target 5-HT2 receptor are cultured and labeled overnight with [3H]myo-inositol.

-

Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl to inhibit inositol monophosphatase.

-

Stimulation: The cells are stimulated with varying concentrations of (Rac)-WAY-161503 for a defined period.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate isomers are separated by ion-exchange chromatography and the radioactivity of each fraction is quantified by scintillation counting.

-

Data Analysis: The amount of [3H]inositol phosphates produced is plotted against the concentration of WAY-161503 to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol:

-

Cell Culture: CHO cells expressing the target 5-HT2 receptor are seeded in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The plate is placed in a fluorometric imaging plate reader (FLIPR). Varying concentrations of (Rac)-WAY-161503 are added to the wells, and the fluorescence intensity is measured over time.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of WAY-161503 to determine the EC50 value.

In Vivo Anorectic Activity

This experiment assesses the effect of (Rac)-WAY-161503 on food intake in animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-161503 Hydrochloride: A Technical Guide for Researchers

CAS Number: 276695-22-8

Chemical Name: 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride

WAY-161503 hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor extensively studied for its role in mood, appetite, and other central nervous system functions.[1][2] This technical guide provides a comprehensive overview of WAY-161503 hydrochloride, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

WAY-161503 hydrochloride is a white solid compound with the molecular formula C₁₁H₁₁Cl₂N₃O·HCl and a molecular weight of 308.59 g/mol .[1][3] It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For long-term storage, it is recommended to be desiccated at room temperature or -20°C.[1][2]

| Property | Value | Reference |

| CAS Number | 276695-22-8 | [1][4] |

| Molecular Formula | C₁₁H₁₁Cl₂N₃O·HCl | [1][3] |

| Molecular Weight | 308.59 g/mol | [1][3] |

| Appearance | White solid powder | [2][3] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3] |

| Storage | Desiccate at room temperature or -20°C | [1][2] |

Mechanism of Action and Pharmacology

WAY-161503 acts as a potent agonist at the 5-HT2C receptor.[1] It displays selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B.[5][6] Activation of the 5-HT2C receptor by WAY-161503 stimulates intracellular signaling pathways, including the mobilization of intracellular calcium and the formation of inositol (B14025) phosphate (B84403).[5][6]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of WAY-161503 for various serotonin receptors. The compound demonstrates a high affinity for the human 5-HT2C receptor.

| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |

| Human 5-HT2C | [¹²⁵I]DOI (agonist) | 3.3 ± 0.9 | [5][6] |

| Human 5-HT2C | [³H]Mesulergine (antagonist) | 32 ± 6 | [5][6] |

| Human 5-HT2A | [¹²⁵I]DOI | 18 | [5][6] |

| Human 5-HT2B | [³H]5-HT | 60 | [5][6] |

Functional Activity

Functional assays in cell lines expressing human 5-HT2 receptors confirm the agonistic properties of WAY-161503. It acts as a full agonist at the 5-HT2C receptor.

| Assay | Receptor Subtype | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference |

| [³H]Inositol Phosphate Formation | Human 5-HT2C | 8.5 | Full agonist | [5][6] |

| Calcium Mobilization | Human 5-HT2C | 0.8 | Full agonist | [5][6] |

| [³H]Inositol Phosphate Formation | Human 5-HT2B | 6.9 | Agonist | [5][6] |

| Calcium Mobilization | Human 5-HT2B | 1.8 | Agonist | [5][6] |

| [³H]Inositol Phosphate Formation | Human 5-HT2A | 802 | Weak partial agonist | [5][6] |

| Calcium Mobilization | Human 5-HT2A | 7 | Potent | [5][6] |

| Arachidonic Acid Release | Human 5-HT2C | 38 | 77% | [5][6] |

In Vivo Studies and Effects

WAY-161503 has been investigated in various animal models, demonstrating effects consistent with 5-HT2C receptor activation, such as antidepressant-like and anorectic effects.[1][5]

Anorectic Effects

WAY-161503 produces a dose-dependent decrease in food intake in several rodent models of obesity.

| Animal Model | Effect | ED₅₀ (mg/kg) | Reference |

| 24h fasted normal Sprague-Dawley rats | Decrease in 2-h food intake | 1.9 | [5] |

| Diet-induced obese mice | Decrease in 2-h food intake | 6.8 | [5] |

| Obese Zucker rats | Decrease in 2-h food intake | 0.73 | [5] |

Chronic administration has been shown to decrease food intake and attenuate body weight gain without the development of tolerance to its anorectic effects.[5] The reduction in food intake can be reversed by the 5-HT2C receptor antagonist SB-242084.[5]

Neuronal Activity

In vivo electrophysiology studies have shown that WAY-161503 inhibits the firing of serotonin neurons in the dorsal raphe nucleus (DRN).[7][8] This inhibitory effect is mediated by the activation of GABAergic interneurons.[7][8][9]

Signaling Pathways and Experimental Workflows

The activation of 5-HT2C receptors by WAY-161503 initiates a cascade of intracellular events. The primary signaling pathway involves the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

References

- 1. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

- 2. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. apexbt.com [apexbt.com]

- 4. GSRS [precision.fda.gov]

- 5. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-WAY-161503: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of (Rac)-WAY-161503, a Potent 5-HT2C Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis revealed a discrepancy in the requested topic. All available scientific literature identifies (Rac)-WAY-161503 as a potent and selective serotonin (B10506) 5-HT2C receptor agonist, not an estrogen receptor β (ERβ) agonist. This guide will, therefore, focus on the well-established pharmacology of (Rac)-WAY-161503 as a 5-HT2C receptor agonist.

Introduction

(Rac)-WAY-161503 is a synthetic, non-hormonal small molecule that has been extensively characterized as a potent and selective agonist for the serotonin 5-HT2C receptor.[1][2][3][4] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in regulating mood, appetite, and other physiological processes.[5] Due to its pharmacological profile, (Rac)-WAY-161503 has been investigated for its potential therapeutic applications in conditions such as obesity and depression.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro/in vivo pharmacology of (Rac)-WAY-161503, along with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.

Chemical Structure and Properties

(Rac)-WAY-161503 is a racemic mixture. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identity of (Rac)-WAY-161503

| Identifier | Value |

| IUPAC Name | 8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one |

| CAS Number | 75704-24-4 |

| Molecular Formula | C₁₁H₁₁Cl₂N₃O |

| SMILES | Clc1cc2NC(=O)C3CNCCN3c2cc1Cl |

| InChI Key | PHGWDAICBXUJDU-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of (Rac)-WAY-161503

| Property | Value |

| Molecular Weight | 272.13 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO |

Pharmacological Properties

(Rac)-WAY-161503 is a potent agonist at the 5-HT2C receptor with considerable selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[6] Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies.

Table 3: In Vitro Pharmacological Profile of (Rac)-WAY-161503

| Parameter | Receptor | Value (nM) | Assay Type |

| Ki | Human 5-HT2C | 3.3 ± 0.9 | Radioligand Binding ([¹²⁵I]DOI)[6] |

| Human 5-HT2C | 32 ± 6 | Radioligand Binding ([³H]mesulergine)[6] | |

| Human 5-HT2C | 4 | Radioligand Binding[1] | |

| Human 5-HT2A | 18 | Radioligand Binding ([¹²⁵I]DOI)[6] | |

| Human 5-HT2B | 60 | Radioligand Binding ([³H]5-HT)[6] | |

| EC₅₀ | Human 5-HT2C | 0.8 | Calcium Mobilization[6] |

| Human 5-HT2C | 8.5 | Inositol (B14025) Phosphate (B84403) Accumulation[6] | |

| Human 5-HT2C | 12 | Functional Assay[1][3][4] | |

| Human 5-HT2A | 7 | Calcium Mobilization[6] | |

| Human 5-HT2A | 802 (partial agonist) | Inositol Phosphate Accumulation[6] | |

| Human 5-HT2B | 1.8 | Calcium Mobilization[6] | |

| Human 5-HT2B | 6.9 | Inositol Phosphate Accumulation[6] | |

| Human 5-HT2C | 38 | Arachidonic Acid Release[6] |

Table 4: In Vivo Pharmacological Effects of (Rac)-WAY-161503

| Effect | Animal Model | Dose (mg/kg) | Route | Key Finding |

| Reduced Food Intake | 24-h fasted normal Sprague-Dawley rats | ED₅₀ = 1.9 | i.p. | Dose-dependent decrease in 2-h food intake.[6] |

| Diet-induced obese mice | ED₅₀ = 6.8 | i.p. | Dose-dependent decrease in 2-h food intake.[6] | |

| Obese Zucker rats | ED₅₀ = 0.73 | i.p. | Dose-dependent decrease in 2-h food intake.[6] | |

| Decreased Locomotor Activity | Male C57BL/6J mice | 3-30 | i.p. | Dose-dependent decrease, blocked by 5-HT2C/2B antagonist.[1] |

| Sprague-Dawley rats | 1.0 | s.c. | Decreased baseline and nicotine-induced locomotor activity.[7] | |

| Inhibition of 5-HT Neuronal Firing | Anesthetized rats | Not specified | i.v. | Dose-related inhibition of dorsal raphe nucleus 5-HT cell firing.[8][9] |

| Conditioned Place Aversion | Male Sprague-Dawley rats | 3.0 | s.c. | Induced a state-dependent conditioned place aversion.[10] |

Signaling Pathways

Activation of the 5-HT2C receptor by agonists like (Rac)-WAY-161503 primarily initiates intracellular signaling through the Gq/11 family of G proteins.[11][12] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2C receptor can also couple to other G proteins, such as Gi/o/z and G12/13, leading to a more complex signaling cascade.[11][12]

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of (Rac)-WAY-161503.

Radioligand Binding Assay

This protocol is adapted from studies determining the binding affinity of (Rac)-WAY-161503 for 5-HT2 receptors.[6][13][14]

Objective: To determine the binding affinity (Ki) of (Rac)-WAY-161503 for the 5-HT2C receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [¹²⁵I]DOI or [³H]mesulergine.

-

Non-specific binding control: Unlabeled 5-HT or another appropriate 5-HT2C ligand (e.g., mesulergine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

96-well microplates.

-

Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of (Rac)-WAY-161503.

-

In a 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the diluted (Rac)-WAY-161503 or vehicle.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of cell membrane suspension (typically 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This protocol is based on functional assays used to determine the potency (EC₅₀) of (Rac)-WAY-161503.[6][15][16][17][18][19]

Objective: To measure the increase in intracellular calcium concentration in response to 5-HT2C receptor activation by (Rac)-WAY-161503.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (B1678239) (to prevent dye leakage).

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR).

Procedure:

-

Seed the cells into the 384-well plates and culture overnight to form a monolayer.

-

Load the cells with the calcium-sensitive dye by incubating with a loading buffer containing Fluo-4 AM and probenecid for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of (Rac)-WAY-161503.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the (Rac)-WAY-161503 dilutions into the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically 90-120 seconds).

-

The peak fluorescence intensity is used to determine the response.

-

Plot the response against the log of the agonist concentration to determine the EC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

This protocol is derived from methods used to assess Gq protein coupling of the 5-HT2C receptor.[6][20][21][22][23][24]

Objective: To quantify the production of inositol phosphates following stimulation of the 5-HT2C receptor with (Rac)-WAY-161503.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

-

IP-One HTRF® assay kit (or similar).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Plate the cells in 384-well plates and allow them to adhere.

-

Prepare serial dilutions of (Rac)-WAY-161503 in the stimulation buffer containing LiCl.

-

Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.

-

Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the amount of IP1 produced using a standard curve.

-

Plot the IP1 concentration against the log of the agonist concentration to determine the EC₅₀ value.

Conclusion

(Rac)-WAY-161503 is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. This technical guide provides a solid foundation of its chemical and pharmacological properties, along with detailed experimental procedures, to aid researchers in designing and executing studies involving this compound. The provided diagrams offer a clear visualization of its primary signaling pathway and a typical experimental workflow. It is crucial for researchers to note its established role as a 5-HT2C agonist to ensure the accurate interpretation of experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

- 5. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo evidence that 5-HT(2C) receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inositol phosphate accumulation assay [bio-protocol.org]

- 21. Inositol phosphate (IP) accumulation assay [bio-protocol.org]

- 22. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Functional Activity of WAY-161503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-161503, with the chemical structure (4aR)-8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one, is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor. This receptor is a member of the G-protein coupled receptor (GPCR) family and is predominantly expressed in the central nervous system, where it plays a crucial role in regulating mood, appetite, and other physiological processes. The agonistic activity of WAY-161503 at the 5-HT2C receptor has made it a valuable tool in neuroscience research and a potential therapeutic agent for conditions such as obesity. This technical guide provides an in-depth overview of the in vitro functional activity of WAY-161503, detailing its binding affinity, functional potency in various cellular assays, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of WAY-161503 Activity

The following tables summarize the quantitative data on the binding affinity and functional potency of WAY-161503 at human serotonin 5-HT2 receptors. The data is compiled from studies utilizing Chinese hamster ovary (CHO) cell lines stably expressing the respective human receptor subtypes.

Table 1: Radioligand Binding Affinities (Ki) of WAY-161503

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Human 5-HT2C | [¹²⁵I]DOI (agonist) | 3.3 ± 0.9 | [1][2] |

| [³H]Mesulergine (antagonist) | 32 ± 6 | [1][2] | |

| Human 5-HT2A | [¹²⁵I]DOI | 18 | [1][2] |

| Human 5-HT2B | [³H]5-HT | 60 | [1][2] |

Table 2: Functional Potencies (EC50) and Efficacy (Emax) of WAY-161503

| Assay | Receptor Subtype | EC50 (nM) | Emax (%) | Reference |

| [³H]Inositol Phosphate (B84403) (IP) Formation | Human 5-HT2C | 8.5 | Full Agonist | [1][2] |

| Human 5-HT2B | 6.9 | Agonist | [1][2] | |

| Human 5-HT2A | 802 | Weak Partial Agonist | [1][2] | |

| Intracellular Calcium Mobilization | Human 5-HT2C | 0.8 | Full Agonist | [1][2] |

| Human 5-HT2B | 1.8 | Agonist | [1][2] | |

| Human 5-HT2A | 7 | Potent Agonist | [1][2] | |

| Arachidonic Acid Release | Human 5-HT2C | 38 | 77 | [1][2] |

Signaling Pathways of WAY-161503 at the 5-HT2C Receptor

WAY-161503 primarily exerts its effects by activating the 5-HT2C receptor, which is predominantly coupled to the Gq family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), and to a lesser extent, phospholipase A2 (PLA2).

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the functional activity of WAY-161503 are provided below. These protocols are based on standard methodologies and have been adapted to the specific context of 5-HT2C receptor assays.

Radioligand Binding Assay

This assay measures the affinity of WAY-161503 for the 5-HT2C receptor by quantifying its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT2C receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and ascorbic acid) is used for all dilutions and incubations.

-

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of radioligand (e.g., [³H]mesulergine) and varying concentrations of WAY-161503. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.

Methodology:

-

Cell Culture and Labeling: CHO cells expressing the 5-HT2C receptor are cultured and incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, allowing for the accumulation of inositol phosphates.

-

Stimulation: Cells are stimulated with various concentrations of WAY-161503 for a defined period.

-

Extraction: The reaction is terminated, and inositol phosphates are extracted from the cells.

-

Separation and Quantification: The accumulated [³H]inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated, and the EC50 value, representing the concentration of WAY-161503 that produces 50% of the maximal response, is calculated.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon Gq-coupled receptor activation.

Methodology:

-

Cell Plating: CHO cells expressing the 5-HT2C receptor are plated in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.

-

Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the addition of WAY-161503.

-

Stimulation: Different concentrations of WAY-161503 are added to the wells, and the fluorescence intensity is monitored over time.

-

Data Analysis: The peak fluorescence response at each concentration of WAY-161503 is used to generate a dose-response curve and calculate the EC50 value.

Arachidonic Acid Release Assay

This assay quantifies the release of arachidonic acid from cell membranes, a process that can be stimulated by 5-HT2C receptor activation via phospholipase A2.

Methodology:

-

Cell Culture and Labeling: CHO cells expressing the 5-HT2C receptor are incubated with [³H]arachidonic acid to incorporate it into the cell membranes.

-

Washing: The cells are washed to remove unincorporated radiolabel.

-

Stimulation: The cells are then stimulated with various concentrations of WAY-161503 for a specific time.

-

Sample Collection: The cell culture supernatant, containing the released [³H]arachidonic acid, is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The amount of released [³H]arachidonic acid is plotted against the concentration of WAY-161503 to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

WAY-161503 is a potent and selective 5-HT2C receptor agonist with a well-characterized in vitro functional profile. Its high affinity for the 5-HT2C receptor and its robust agonistic activity in functional assays, such as inositol phosphate accumulation and calcium mobilization, underscore its utility as a research tool for investigating 5-HT2C receptor pharmacology and physiology. The detailed methodologies and signaling pathway information provided in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and development.

References

WAY-161503: A Technical Guide for Serotonin Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-161503, chemically identified as (4aR)-8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one, is a potent and selective serotonin (B10506) 5-HT2C receptor agonist.[1][2] Its utility as a tool compound in neuroscience research is well-established, primarily due to its ability to probe the physiological and behavioral roles of the 5-HT2C receptor. This guide provides a comprehensive overview of WAY-161503, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its effects on intracellular signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize WAY-161503 in their investigations of the serotonin system.

Pharmacological Profile

WAY-161503 exhibits high affinity and functional potency at the human 5-HT2C receptor. Its selectivity profile has been characterized across various serotonin receptor subtypes, demonstrating a preference for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors.

Binding Affinity

The binding affinity of WAY-161503 has been determined through radioligand binding assays. The compound displaces both agonist and antagonist radioligands from the human 5-HT2C receptor, with Ki values in the low nanomolar range.

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Human 5-HT2C | [¹²⁵I]DOI (agonist) | 3.3 ± 0.9 | |

| [³H]Mesulergine (antagonist) | 32 ± 6 | [2] | |

| - | 4 | [3] | |

| Human 5-HT2A | [¹²⁵I]DOI | 18 | [1][2] |

| Human 5-HT2B | [³H]5-HT | 60 | [1][2] |

Functional Activity

WAY-161503 acts as a full agonist at the 5-HT2C receptor, stimulating downstream signaling pathways. Its functional potency has been assessed through various in vitro assays, including inositol (B14025) phosphate (B84403) (IP) formation, calcium mobilization, and arachidonic acid release.

| Receptor Subtype | Assay | EC50 (nM) | Efficacy (Emax) | Reference |

| Human 5-HT2C | [³H]Inositol Phosphate Formation | 8.5 | Full Agonist | [1] |

| Calcium Mobilization | 0.8 | Full Agonist | [1][2] | |

| Arachidonic Acid Release | 38 | 77% | [1][2] | |

| - | 12 | - | [3] | |

| Human 5-HT2B | [³H]Inositol Phosphate Formation | 6.9 | Agonist | [1] |

| Calcium Mobilization | 1.8 | Agonist | [1][2] | |

| Human 5-HT2A | [³H]Inositol Phosphate Formation | 802 | Weak Partial Agonist | [1][2] |

| Calcium Mobilization | 7 | Potent Agonist | [1][2] | |

| HEK293 Cells | 7.3 | - |

Signaling Pathways

Activation of the 5-HT2C receptor by WAY-161503 initiates intracellular signaling cascades primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization. Additionally, WAY-161503 has been shown to stimulate phospholipase A2 (PLA2), leading to the release of arachidonic acid.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving WAY-161503.

In Vitro Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of WAY-161503 for serotonin receptors.

Objective: To determine the inhibitory constant (Ki) of WAY-161503 at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligands: [¹²⁵I]DOI for 5-HT2A and 5-HT2C receptors, [³H]5-HT for 5-HT2B receptors.

-

WAY-161503

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of a non-labeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of WAY-161503.

-

In a reaction tube, combine the cell membranes, radioligand, and either buffer (for total binding), WAY-161503 dilution, or non-specific binding control.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of WAY-161503 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

WAY-161503: A Technical Guide to a Selective 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of WAY-161503, a potent and selective serotonin (B10506) 2C (5-HT2C) receptor agonist. It covers the discovery, synthesis, and comprehensive pharmacological characterization of this compound, presenting key data in a structured format for scientific and research applications.

Introduction

WAY-161503, chemically identified as (4aR)-8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one, emerged from discovery efforts to identify selective agonists for the 5-HT2C receptor.[1] This G-protein coupled receptor is a significant target in the central nervous system, implicated in the regulation of mood, appetite, and other physiological processes. The development of selective agonists like WAY-161503 has been crucial for elucidating the therapeutic potential of targeting this receptor, particularly for conditions such as obesity.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of WAY-161503 at human serotonin 5-HT2 receptor subtypes, as well as its in vivo efficacy in animal models of obesity.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | Radioligand | Ki (nM) |

| Human 5-HT2C | [125I]DOI (agonist) | 3.3 ± 0.9 |

| [3H]mesulergine (antagonist) | 32 ± 6 | |

| Human 5-HT2A | [125I]DOI (agonist) | 18 |

| Human 5-HT2B | [3H]5-HT (agonist) | 60 |

Data compiled from Rosenzweig-Lipson et al., 2006.[1]

Table 2: In Vitro Functional Potency and Efficacy (EC50, nM; Emax, %)

| Receptor Subtype | Assay | EC50 (nM) | Emax (%) |

| Human 5-HT2C | [3H]Inositol Phosphate (IP) Formation | 8.5 | Full Agonist |

| Calcium Mobilization | 0.8 | Full Agonist | |

| Arachidonic Acid Release | 38 | 77 | |

| Human 5-HT2B | [3H]Inositol Phosphate (IP) Formation | 6.9 | Agonist |

| Calcium Mobilization | 1.8 | Agonist | |

| Human 5-HT2A | [3H]Inositol Phosphate (IP) Formation | 802 | Weak Partial Agonist |

| Calcium Mobilization | 7 | - |

Data compiled from Rosenzweig-Lipson et al., 2006.[1]

Table 3: In Vivo Anorectic Efficacy (ED50, mg/kg)

| Animal Model | Parameter | ED50 (mg/kg) |

| Sprague-Dawley Rats (24h fasted) | 2-h Food Intake | 1.9 |

| Diet-Induced Obese Mice | 2-h Food Intake | 6.8 |

| Obese Zucker Rats | 2-h Food Intake | 0.73 |

Data compiled from Rosenzweig-Lipson et al., 2006.[1]

Synthesis and Experimental Protocols

Synthesis of WAY-161503

The synthesis of racemic WAY-161503 has been described following a general procedure.[2] The key steps are outlined below:

-

Nucleophilic Aromatic Substitution: A reaction between 1,2-dichloro-4-fluoro-5-nitrobenzene (B1585222) and 4-benzyloxycarbonylpiperazine-2-carboxylic acid is carried out to form the initial adduct.[2]

-

Reductive Cyclization: A tandem Bechamp reduction-cyclization of the resulting product is performed to yield the core pyrazino[1,2-a]quinoxalinone structure.[2]

-

Deprotection: The benzyloxycarbonyl (Cbz) protecting group on the amine is removed via reduction with palladium on carbon under a hydrogen atmosphere to yield the final product, WAY-161503.[2]

Experimental Protocols

These assays were performed using stable Chinese hamster ovary (CHO) cell lines expressing the respective human 5-HT2 receptor subtypes.[1]

-

Membrane Preparation: Cells were harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet was washed and resuspended in the assay buffer.

-

Binding Reaction: Membranes were incubated with a specific radioligand (e.g., [125I]DOI for 5-HT2A/2C, [3H]5-HT for 5-HT2B) and varying concentrations of WAY-161503.

-

Detection: The reaction was terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound radioligand, was measured using a scintillation counter.

-

Data Analysis: Ki values were calculated from the IC50 values (concentration of WAY-161503 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

This assay measures the functional activity of Gq-coupled receptors like the 5-HT2 family.[1]

-

Cell Culture and Labeling: CHO cells stably expressing the target receptor were cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Agonist Stimulation: Cells were washed and pre-incubated with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase). WAY-161503 was then added at various concentrations to stimulate the cells.

-

Extraction and Separation: The reaction was stopped, and the cells were lysed. The generated [3H]inositol phosphates were separated from free [3H]inositol using anion-exchange chromatography.

-

Quantification: The amount of [3H]inositol phosphates was determined by liquid scintillation counting.

-

Data Analysis: EC50 values were determined by fitting the concentration-response data to a sigmoidal curve.

This assay provides another measure of Gq-coupled receptor activation by detecting changes in intracellular calcium levels.[1]

-

Cell Culture and Dye Loading: CHO cells expressing the receptor of interest were plated in multi-well plates. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Addition: A baseline fluorescence reading was taken before the addition of varying concentrations of WAY-161503.

-

Fluorescence Measurement: Changes in intracellular calcium concentration upon agonist addition were monitored in real-time by measuring the fluorescence intensity using a plate reader (e.g., a FLIPR).

-

Data Analysis: EC50 values were calculated from the concentration-response curves of the peak fluorescence signal.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway of WAY-161503 and a typical experimental workflow for its characterization.

Caption: 5-HT2C receptor signaling pathway activated by WAY-161503.

Caption: Experimental workflow for the characterization of WAY-161503.

References

(Rac)-WAY-161503 Hydrochloride: A Technical Guide on its Antidepressant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-WAY-161503 hydrochloride is a potent and selective agonist of the serotonin (B10506) 2C (5-HT2C) receptor, a key target in the central nervous system implicated in the regulation of mood, appetite, and other physiological processes.[1][2] This technical guide provides an in-depth overview of the preclinical data supporting the antidepressant-like effects of (Rac)-WAY-161503, with a focus on its pharmacological profile, mechanism of action, and efficacy in established animal models of depression. The information is presented to aid researchers and drug development professionals in understanding the therapeutic potential of targeting the 5-HT2C receptor with agonists like WAY-161503.

Pharmacological Profile

(Rac)-WAY-161503 demonstrates high affinity and selectivity for the 5-HT2C receptor. In vitro studies have characterized its binding affinities and functional potencies across the 5-HT2 receptor subtypes.

Receptor Binding Affinities

The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor | Radioligand | Ki (nM) | Reference |

| Human 5-HT2C | [125I]2,5-dimethoxy-4-iodoamphetamine (DOI) | 3.3 ± 0.9 | [3] |

| Human 5-HT2C | [3H]mesulergine | 32 ± 6 | [3] |

| Human 5-HT2A | [125I]DOI | 18 | [3] |

| Human 5-HT2B | [3H]5-HT | 60 | [3] |

Functional Potency

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

| Receptor | Functional Assay | EC50 (nM) | Reference |

| Human 5-HT2C | [3H]inositol phosphate (B84403) (IP) formation | 8.5 | [3][4] |

| Human 5-HT2C | Calcium Mobilization | 0.8 | [3][4] |

| Human 5-HT2B | [3H]inositol phosphate (IP) formation | 6.9 | [3][4] |

| Human 5-HT2B | Calcium Mobilization | 1.8 | [3][4] |

| Human 5-HT2A | [3H]inositol phosphate (IP) formation | 802 (weak partial agonist) | [3][4] |

| Human 5-HT2A | Calcium Mobilization | 7 | [3][4] |

Mechanism of Action: 5-HT2C Receptor Signaling

(Rac)-WAY-161503 exerts its effects by activating 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway.[5][6] Activation of this pathway leads to a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway.

Preclinical Evidence of Antidepressant-Like Effects

The antidepressant potential of (Rac)-WAY-161503 has been investigated in various preclinical models. These models are designed to induce behavioral states in animals that are analogous to symptoms of depression in humans.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.[5] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Acute and chronic administration of 5-HT2C receptor agonists, including WAY-161503, has been reported to decrease immobility in the rodent forced swim test, an effect comparable to that of selective serotonin reuptake inhibitors (SSRIs).[5] One study found that WAY-161503, at doses of 1 and 3 mg/kg, significantly increased the latency to the first episode of immobility in the test session, suggesting an antidepressant-like action.[5]

Experimental Protocol: Rat Forced Swim Test

-

Animals: Naive male Wistar rats are used.[5]

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.[5]

-

Procedure:

-

Day 1 (Pre-test): Rats are individually placed in the water for a 15-minute session. This session serves to induce a stable baseline of immobility.[5]

-

Day 2 (Test): 24 hours after the pre-test, rats are administered this compound (e.g., 1, 3, and 10 mg/kg, intraperitoneally) or vehicle.[5] 15 minutes post-injection, the rats are placed back into the water-filled cylinder for a 5-minute test session.[5]

-

-

Data Analysis: The latency to the first bout of immobility and the total duration of immobility during the 5-minute test session are recorded and analyzed. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.[5]

Caption: Forced Swim Test Experimental Workflow.

Olfactory Bulbectomy Model

Experimental Protocol: Olfactory Bulbectomy

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar) are typically used.

-

Surgery: Under anesthesia, a burr hole is drilled into the skull over the olfactory bulbs. The olfactory bulbs are then removed by aspiration. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.

-

Recovery: Animals are allowed to recover for a period of at least two weeks before behavioral testing begins.

-

Drug Administration: Chronic administration of the test compound (e.g., this compound) or vehicle is initiated after the recovery period and continues throughout the behavioral testing phase.

-

Behavioral Assessment: A battery of behavioral tests is conducted to assess depressive-like behaviors, such as open field hyperactivity, anxiety in the elevated plus-maze, and cognitive deficits in passive avoidance tasks. Reversal of these behavioral deficits by the test compound is indicative of antidepressant activity.

Schedule-Induced Polydipsia (SIP) Model

Schedule-induced polydipsia is an animal model of obsessive-compulsive disorder (OCD), a condition with high comorbidity with depression.[7][8] In this model, food-restricted rats exposed to an intermittent food delivery schedule develop excessive drinking behavior.[7][8] Drugs effective in treating OCD, such as SSRIs, have been shown to reduce this compulsive-like behavior.[8] While specific studies with WAY-161503 in this model are not prominent in the literature, it represents a relevant paradigm for exploring the broader neuropsychopharmacological profile of 5-HT2C agonists.

Experimental Protocol: Schedule-Induced Polydipsia

-

Animals: Food-restricted rats are used.

-

Apparatus: A standard operant chamber equipped with a food pellet dispenser and a water bottle connected to a lickometer.

-

Procedure:

-

Acquisition: Rats are placed in the operant chamber for daily sessions where food pellets are delivered on a fixed-time schedule (e.g., one pellet every 60 seconds). Water is freely available from the drinking spout.

-

Stabilization: The excessive drinking behavior (polydipsia) typically develops and stabilizes over several sessions.

-

Drug Testing: Once stable polydipsia is established, the effects of acute or chronic administration of the test compound (e.g., this compound) on water intake are measured.

-

-

Data Analysis: The volume of water consumed during the session is the primary dependent variable. A significant reduction in water intake without a general suppression of motor activity suggests a potential anti-compulsive effect.

Conclusion

This compound is a selective 5-HT2C receptor agonist with a pharmacological profile that supports its investigation for the treatment of depression. Preclinical studies, particularly in the forced swim test, have demonstrated its antidepressant-like properties. The mechanism of action is rooted in the activation of the 5-HT2C receptor and its downstream Gq/11 signaling pathway, which plays a crucial role in modulating neuronal function in brain regions associated with mood regulation. Further investigation in a broader range of animal models of depression and related disorders is warranted to fully elucidate the therapeutic potential of (Rac)-WAY-161503 and other 5-HT2C receptor agonists. This technical guide provides a foundational understanding for researchers and drug development professionals interested in pursuing this promising therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of schedule-induced polydipsia in rodents for the study of an excessive ethanol intake phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qspace.library.queensu.ca [qspace.library.queensu.ca]

- 5. researchgate.net [researchgate.net]

- 6. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Anti-Obesity Properties of WAY-161503 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract